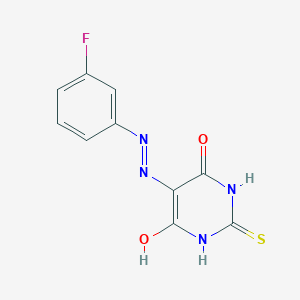

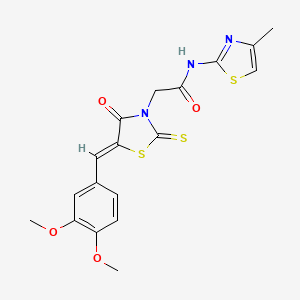

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the oxalamide family and has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

科学的研究の応用

Carboxy-Protecting Group in Stereoselective Construction

The allyl ester has been used as a carboxy-protecting group in the stereoselective construction of neuraminic-acid glycosides. This application involves synthesizing peracetylated allyl neuraminate and subsequently treating it to produce 2-chloro or 2-fluoro derivatives. These derivatives have been used in further glycosylations, demonstrating the role of allyl esters in facilitating complex chemical processes (Kunz, Waldmann, & Klinkhammer, 1988).

Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, leveraging the classical Meinwald rearrangement and a new rearrangement sequence. This methodology applies to the synthesis of various oxalamides, highlighting a significant advancement in the synthesis process of these compounds (Mamedov et al., 2016).

Synthesis and Binding of N-Substituted Tropane Derivatives

Research involving the synthesis of N-substituted 3-(4-fluorophenyl)tropane derivatives, which parallels the characteristics of cocaine, indicates the potential of these compounds in neuropharmacology. This research emphasizes the importance of N-allyl analogs in creating high-affinity ligands for specific receptors (Milius et al., 1991).

Halogenated Analogs in Pharmacology

The introduction of halogenated analogs, like fluorine or chlorine, in compounds such as bialamicol, has been explored to amplify pharmacological activity against diseases like Leishmania and Trypanosoma. This indicates the potential role of N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide in developing new therapeutic agents (Schlosser, Michel, & Croft, 1996).

Chemiluminescence in Analytical Chemistry

The study of quenched peroxyoxalate chemiluminescence in aqueous liquid chromatographic separations highlights the importance of oxalamide derivatives in analytical chemistry. This application enables the detection of various analytes and is critical for the advancement of analytical methodologies (Zoonen et al., 1987).

将来の方向性

: Coulter, D. A., Kilpatrick, C. D., Jones, D. O., et al. (2024). The Gravity Collective: A Comprehensive Analysis of the Electromagnetic Search for the Binary Neutron Star Merger GW190425. arXiv preprint arXiv:2404.15441. : Navigating the Chemical Space of ENR Inhibitors: A Comprehensive Analysis. MDPI Antibiotics, 13(3), 252. : A Comprehensive Analysis of RALF Proteins in Green Plants Suggests …. Frontiers in Plant Science, 8, 37.

特性

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFN2O2/c1-2-5-14-10(16)11(17)15-7-3-4-9(13)8(12)6-7/h2-4,6H,1,5H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEKNPIUIFEVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2919806.png)

![N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2919812.png)

![N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2919815.png)

![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylbut-2-ynamide](/img/structure/B2919818.png)

![6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2919819.png)

![2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919822.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2919827.png)